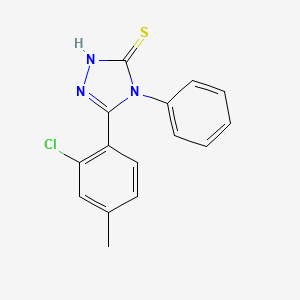
5-(2-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CMPT) is an organosulfur compound that is used in various scientific research applications. CMPT is a derivative of triazole and has been studied extensively for its potential uses in medicinal chemistry, biochemistry, and physiological research.
科学的研究の応用
Antimicrobial Activities
1,2,4-triazole derivatives have shown significant potential in antimicrobial applications. For instance, Bayrak et al. (2009) synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Their study revealed that these compounds exhibited good to moderate antimicrobial activity, indicating their potential in developing new antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Corrosion Inhibition
1,2,4-triazole derivatives have been found effective as corrosion inhibitors. Yadav et al. (2013) conducted a study on benzimidazole derivatives, including triazole-thiol compounds, revealing their efficacy in inhibiting mild steel corrosion in acidic environments. This property is crucial in industrial applications, particularly in extending the lifespan of metal components (Yadav, Behera, Kumar, & Sinha, 2013).
Pharmaceutical Applications
In pharmaceutical research, triazole-thiol derivatives have shown various biological activities. For example, Aksyonova-Seliuk et al. (2016) investigated the effects of triazole-thiol compounds on the duration of thiopental-sodium narcosis in rats. This study indicated the potential of these compounds in modulating biological processes, which could be significant in developing new pharmaceutical agents (Aksyonova-Seliuk, Panasenko, Knysh, & Pruglo, 2016).
Anti-inflammatory Properties
Some triazole derivatives are being explored for their anti-inflammatory properties. Mousa (2012) evaluated the anti-inflammatory activity of a specific triazole-thiol compound and found it to exhibit significant anti-inflammatory effects with reduced ulcerogenic liability. This discovery opens pathways for new anti-inflammatory drugs with potentially fewer side effects (Mousa, 2012).
Organic Synthesis
Triazole-thiols also play a role in organic synthesis. Singh and Kandel (2013) synthesized a triazole derivative via cyclization and condensation reactions. The methods and compounds they developed could be useful in synthesizing a range of organic compounds with various applications (Singh & Kandel, 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2-chloro-4-methylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c1-10-7-8-12(13(16)9-10)14-17-18-15(20)19(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRNQKGUGZTTPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B3011275.png)
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3011276.png)
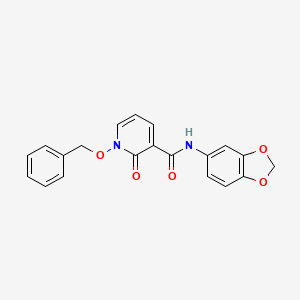
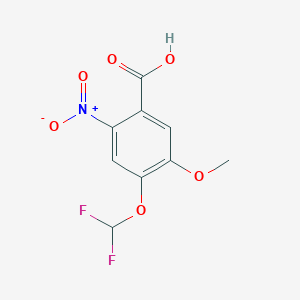
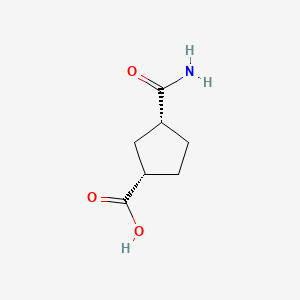
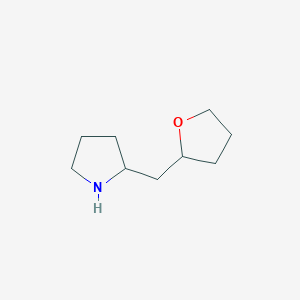


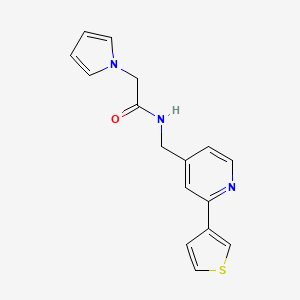
![5-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B3011288.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B3011289.png)
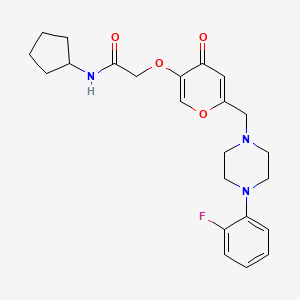
![(E)-N-cyclopentyl-3-(furan-2-yl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B3011293.png)